molecular formula C8H16Cl12Si5 B1589810 Tetrakis(trichlorosilylethyl)silane CAS No. 67776-46-9

Tetrakis(trichlorosilylethyl)silane

Cat. No.: B1589810
CAS No.: 67776-46-9
M. Wt: 678.1 g/mol
InChI Key: PUDQRTQAKSJQOX-UHFFFAOYSA-N
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Description

Tetrakis(trichlorosilylethyl)silane is an organosilicon compound with the molecular formula C8H16Cl12Si5. It is a member of the organochlorosilane family, characterized by the presence of silicon atoms bonded to organic groups and chlorine atoms. This compound is known for its high reactivity and is used in various chemical processes and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrakis(trichlorosilylethyl)silane can be synthesized through the reaction of silicon tetrachloride with ethylene in the presence of a catalyst. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of this compound involves large-scale reactors where silicon tetrachloride and ethylene are continuously fed into the reaction chamber. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and minimize by-products. The product is then purified using industrial-scale distillation columns .

Chemical Reactions Analysis

Types of Reactions: Tetrakis(trichlorosilylethyl)silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis.

    Hydrolysis: Water or aqueous solutions are used as reagents. The reaction is exothermic and should be carried out under controlled conditions to avoid excessive heat generation.

    Condensation Reactions: Catalysts such as acids or bases are used to promote condensation reactions.

Major Products Formed:

    Substitution Reactions: Substituted organosilicon compounds with various functional groups.

    Hydrolysis: Silanols and hydrochloric acid.

    Condensation Reactions: Polymeric siloxanes and silanes.

Scientific Research Applications

Tetrakis(trichlorosilylethyl)silane has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.

    Biology: Employed in the modification of biomolecules and surfaces for biological studies.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of tetrakis(trichlorosilylethyl)silane involves the reactivity of the trichlorosilyl groups. These groups can undergo hydrolysis and condensation reactions, leading to the formation of siloxane bonds. The compound can also act as a cross-linking agent, forming three-dimensional networks in polymeric materials. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Uniqueness: Tetrakis(trichlorosilylethyl)silane is unique due to its specific combination of trichlorosilyl groups and ethyl groups attached to a central silicon atom. This structure imparts distinct reactivity and properties, making it suitable for specialized applications in various fields .

Properties

IUPAC Name

tetrakis(2-trichlorosilylethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16Cl12Si5/c9-22(10,11)5-1-21(2-6-23(12,13)14,3-7-24(15,16)17)4-8-25(18,19)20/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDQRTQAKSJQOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[Si](Cl)(Cl)Cl)[Si](CC[Si](Cl)(Cl)Cl)(CC[Si](Cl)(Cl)Cl)CC[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl12Si5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474904
Record name [Silanetetrayltetra(ethane-2,1-diyl)]tetrakis(trichlorosilane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

678.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67776-46-9
Record name [Silanetetrayltetra(ethane-2,1-diyl)]tetrakis(trichlorosilane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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